molecular formula C22H20BrN3O3S2 B2489844 N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 850915-76-3

N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2489844
CAS RN: 850915-76-3
M. Wt: 518.44
InChI Key: UWTUZEUICDOLHT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20BrN3O3S2 and its molecular weight is 518.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation of Thiophene Analogues

A study explored the synthesis of thiophene analogues of known carcinogens, benzidine and 4-aminobiphenyl, to evaluate their potential carcinogenicity. The research involved creating compounds that were then tested in vitro for carcinogenic properties. This investigation sheds light on the chemical behavior and potential carcinogenicity of such compounds, although the ability of these thiophene derivatives to cause tumors in vivo remains uncertain (Ashby et al., 1978).

Degradation of Acetaminophen by Advanced Oxidation Processes

In a review focusing on the advanced oxidation processes (AOPs) for treating acetaminophen (ACT) in water, the study highlighted the pathways, by-products, and biotoxicity of ACT degradation. This research is crucial for enhancing the degradation efficiency of ACT, a common pharmaceutical compound, thereby mitigating its environmental impact. The review emphasizes the necessity of further research on AOPs to effectively remove ACT from water sources (Qutob et al., 2022).

Novel Sedative Hypnotic Zaleplon

Zaleplon, a non-benzodiazepine sedative-hypnotic, has been the subject of preclinical and clinical studies due to its short-term insomnia treatment application. The research delves into its pharmacology, suggesting zaleplon's recognition by animals as a benzodiazepine agent, which could offer insights into its mechanism of action and potential therapeutic applications beyond insomnia treatment (Heydorn, 2000).

Biological Effects of Acetamide and Derivatives

An extensive review of the toxicology of acetamide and its derivatives was published, examining their biological effects and commercial importance. The review consolidates information on the biological consequences of exposure to these chemicals, which continues to be relevant for understanding their safety profile and regulatory considerations (Kennedy, 2001).

Synthetic Opioids and U-Drugs

A detailed review explored the chemistry and pharmacology of non-fentanil novel synthetic opioids, especially focusing on N-substituted benzamides and acetamides. This research provides valuable insights into the emergence of these substances as drugs of abuse, their potential for euphoric effects, and their impact on drug markets and public health (Sharma et al., 2018).

properties

IUPAC Name

N-(4-bromophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O3S2/c1-2-29-17-9-7-16(8-10-17)26-21(28)20-18(11-12-30-20)25-22(26)31-13-19(27)24-15-5-3-14(23)4-6-15/h3-10H,2,11-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTUZEUICDOLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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